
2-Phenylhex-4-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylhex-4-ynoic acid is an organic compound with the molecular formula C12H12O2 It is characterized by a phenyl group attached to a hexynoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylhex-4-ynoic acid typically involves the reaction of phenylacetylene with hexanoic acid under specific conditions. One common method is the Sonogashira coupling reaction, which uses palladium as a catalyst and copper as a co-catalyst. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylhex-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Formation of phenylhexanoic acid or phenylhexanone
Reduction: Formation of 2-phenylhex-4-ene or 2-phenylhexane
Substitution: Formation of halogenated or nitrated derivatives
Applications De Recherche Scientifique
2-Phenylhex-4-ynoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Phenylhex-4-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with cellular signaling pathways, resulting in antiproliferative or antimicrobial activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Phenylacetic acid: Similar structure but lacks the alkyne group.
Hexanoic acid: Similar chain length but lacks the phenyl and alkyne groups.
Phenylpropiolic acid: Contains a phenyl and alkyne group but differs in chain length.
Uniqueness: 2-Phenylhex-4-ynoic acid is unique due to the presence of both a phenyl group and an alkyne group in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H12O2 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2-phenylhex-4-ynoic acid |
InChI |
InChI=1S/C12H12O2/c1-2-3-9-11(12(13)14)10-7-5-4-6-8-10/h4-8,11H,9H2,1H3,(H,13,14) |
Clé InChI |
CFIPPYCTQSMIIF-UHFFFAOYSA-N |
SMILES canonique |
CC#CCC(C1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B14039308.png)
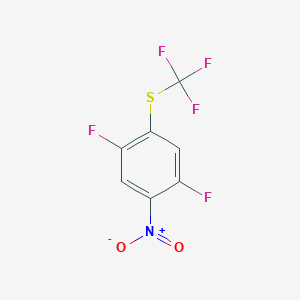
![1-(2-Isopropyl-3-pyridyl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039319.png)


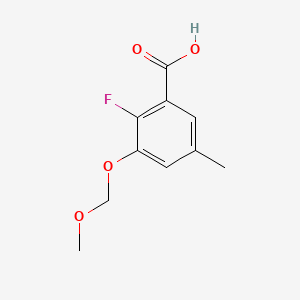
![Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride](/img/structure/B14039352.png)
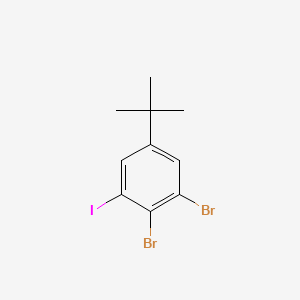

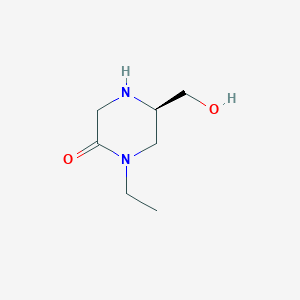
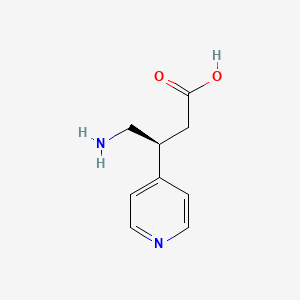
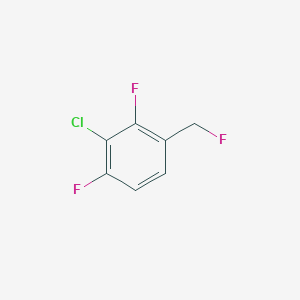
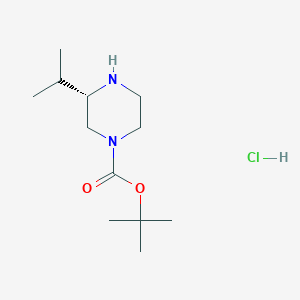
![6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hcl](/img/structure/B14039377.png)
